molecular formula C8H9NO3 B1296975 Methyl 6-methoxynicotinate CAS No. 26218-80-4

Methyl 6-methoxynicotinate

Cat. No.: B1296975
CAS No.: 26218-80-4
M. Wt: 167.16 g/mol
InChI Key: OVLDWZNVBDRZNN-UHFFFAOYSA-N
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Description

Methyl 6-methoxynicotinate is an organic compound with the molecular formula C8H9NO3. It is a derivative of nicotinic acid, specifically a methyl ester of 6-methoxynicotinic acid. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-methoxynicotinate can be synthesized through the esterification of 6-methoxynicotinic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Methyl 6-methoxynicotinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 6-methoxynicotinic acid.

    Reduction: Reduction reactions can convert it to 6-methoxynicotinyl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.

Major Products:

Scientific Research Applications

Methyl 6-methoxynicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-methoxynicotinate involves its interaction with specific molecular targets. It is believed to exert its effects through the modulation of enzyme activities and metabolic pathways. For instance, it can act as an inhibitor of certain enzymes involved in metabolic processes, thereby affecting the overall biochemical pathways within cells .

Comparison with Similar Compounds

    Methyl nicotinate: Similar in structure but lacks the methoxy group.

    Ethyl 6-methoxynicotinate: An ethyl ester variant of 6-methoxynicotinic acid.

    Methyl 6-methylnicotinate: A methyl ester of 6-methylnicotinic acid.

Uniqueness: Methyl 6-methoxynicotinate is unique due to the presence of the methoxy group at the 6-position of the nicotinic acid ring. This structural feature imparts distinct chemical properties and reactivity compared to its analogs. The methoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets .

Properties

IUPAC Name

methyl 6-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-7-4-3-6(5-9-7)8(10)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLDWZNVBDRZNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342940
Record name Methyl 6-methoxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26218-80-4
Record name 3-Pyridinecarboxylic acid, 6-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26218-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-methoxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridinecarboxylic acid, 6-methoxy-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.523
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To sodium hydride (0.42 g, 10.5 mmol, washed with hexanes ×3) in dimethylformamide (15 mL) was added 5-hydroxy-nicotinic acid methyl ester (1.53 g, 10.0 mmol) in dimethylformamide (10 mL). After three minutes, iodomethane (0.65 mL, 10.5 mmol) was added dropwise while stirring at room temperature. After 1 h, the reaction was quenched with methanol and concentrated to a brown oil. The solution was dissolved in 20% isopropanol/chloroform, washed with saturated aqueous sodium bicarbonate solution, brine (×3), dried over magnesium sulfate and concentrated to give 1.46 g of 6-methoxynicotinic acid methyl ester. The resulting oil was dissolved in tetrahydrofuran (50 mL), and added to a solution of 5N NaOH (20 mL, 100 mmol) and water (5 mL). After 30 minutes, an additional 25 mL of 5N NaOH was added to the solution. After one hour, the reaction was acidified to pH 3 with 5N HCl and concentrated. To the resulting white solids was added 20% MeOH/CHCl3 and the mixture was sonicated for 20 minutes. The mixture was filtered, and the mother liquor was dried over MgSO4 and concentrated to give 1.38 g as a light yellow solid, 90% yield.
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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